molecular formula C15H16O B14573243 1-Ethyl-4-(4-methylphenoxy)benzene CAS No. 61343-80-4

1-Ethyl-4-(4-methylphenoxy)benzene

Cat. No.: B14573243
CAS No.: 61343-80-4
M. Wt: 212.29 g/mol
InChI Key: MYPAIIPAEVVWKR-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-methylphenoxy)benzene is a substituted aromatic compound featuring an ethyl group at the 1-position and a 4-methylphenoxy group at the 4-position of the benzene ring. Substituted benzenes of this class often exhibit hydrophobic behavior due to alkyl or aryl substituents, influencing solubility, reactivity, and applications in materials science or medicinal chemistry .

Properties

CAS No.

61343-80-4

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-ethyl-4-(4-methylphenoxy)benzene

InChI

InChI=1S/C15H16O/c1-3-13-6-10-15(11-7-13)16-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3

InChI Key

MYPAIIPAEVVWKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-methylphenoxy)benzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkyl halide with a phenoxide ion. For this compound, 4-methylphenol (p-cresol) can be reacted with 1-bromo-4-ethylbenzene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Major Products:

    Nitration: Nitro derivatives of the benzene ring.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various biochemical pathways, including those involving enzyme inhibition or activation . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 1-Ethyl-4-(4-methylphenoxy)benzene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₅H₁₆O 212.29 (calculated) Ethyl, 4-methylphenoxy Hydrophobic; expected high solubility in organic solvents .
1-Ethyl-4-isobutylbenzene C₁₂H₁₈ 162.27 Ethyl, isobutyl Liquid at room temperature; used in pharmaceutical intermediates .
1-Chloro-4-(4-methylphenoxy)benzene C₁₃H₁₁ClO 218.68 Chlorine, 4-methylphenoxy Electronegative Cl substituent enhances reactivity in substitution reactions .
1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene C₂₂H₂₆ 330.52 Ethyl, ethynyl, hexylphenyl Ethynyl group enables polymerization; solid state with high thermal stability .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: Chlorine in 1-Chloro-4-(4-methylphenoxy)benzene increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the electron-donating ethyl and methylphenoxy groups in the target compound .
  • Steric Hindrance: Bulky substituents like isobutyl (in 1-Ethyl-4-isobutylbenzene) reduce intermolecular interactions, lowering melting points compared to planar phenoxy derivatives .

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